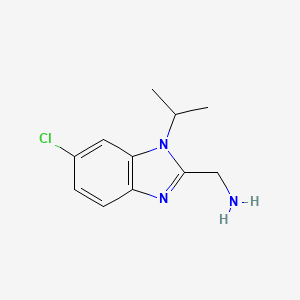

(6-chloro-1-isopropyl-1H-1,3-benzimidazol-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-chloro-1-isopropyl-1H-1,3-benzimidazol-2-yl)methanamine is a heterocyclic compound with a benzimidazole nucleus. It contains a chlorine atom at position 6 and an isopropyl group attached to the nitrogen atom. Benzimidazole derivatives have garnered significant interest due to their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, allowing them to interact effectively with biopolymers in living systems .

Synthesis Analysis

The synthetic routes for this compound involve introducing the chlorine atom at position 6 of the benzimidazole ring and attaching the isopropyl group to the nitrogen. Researchers have explored various methods to achieve this synthesis, including cyclization reactions, nucleophilic substitutions, and condensation reactions. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of (6-chloro-1-isopropyl-1H-1,3-benzimidazol-2-yl)methanamine consists of a benzimidazole core with the chlorine atom and isopropyl group strategically positioned. The benzimidazole moiety contributes to its biological activity by interacting with target proteins or enzymes. Computational studies and X-ray crystallography can provide insights into its three-dimensional arrangement and potential binding sites .

Chemical Reactions Analysis

(6-chloro-1-isopropyl-1H-1,3-benzimidazol-2-yl)methanamine may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Investigating its reactivity with different functional groups and reagents is crucial for understanding its versatility and potential applications .

Mecanismo De Acción

Propiedades

IUPAC Name |

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13/h3-5,7H,6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAYLPOFJSZSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690812.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid](/img/structure/B2690815.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)

![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)